molecular formula C10H10N4O2 B2955363 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide CAS No. 18584-75-3

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide

Cat. No. B2955363
CAS RN: 18584-75-3
M. Wt: 218.216
InChI Key: APJLGFPKFHSASL-UHFFFAOYSA-N
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Description

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide (2-OPAH) is a compound belonging to the class of phthalazinones, which are heterocyclic compounds containing a benzene ring fused with a five-membered nitrogen-containing ring. 2-OPAH is an important intermediate in the synthesis of other phthalazinones, and has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Anticancer Properties

  • The compound was used in synthesizing derivatives that showed promising in vitro anticancer activity against various cell lines, including breast cancer cells. Notably, some derivatives were moderately active, indicating potential use in cancer therapy (Salahuddin et al., 2014).

Antifungal Activity

  • Hydrazide derivatives synthesized from this compound exhibited significant antifungal activity against human pathogenic Candida strains, suggesting potential applications in antifungal therapies (Turan-Zitouni et al., 2013).

Synthetic Utility in Biological Compounds

  • The compound was utilized in the regioselective synthesis of biologically significant phthalazinones, which have diverse biological implications (Dhage et al., 2015).

Corrosion Inhibition

  • A derivative of this compound was synthesized and demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions, showcasing its potential application in industrial corrosion prevention (Abdallah et al., 2016).

Antitumor Agents

  • Chiral α-amino acid derivatives conjugated with 1-oxophthalazine moiety were synthesized from this compound and tested against the MCF7 cell line, showing potential as antitumor agents (El Nezhawy et al., 2009).

Anti-HIV Activity

  • Novel derivatives synthesized from this compound were evaluated as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for their in vitro HIV-1 and HIV-2 activity, indicating potential in anti-HIV therapies (Zhan et al., 2010).

Antihyperglycemic Activity

  • Benzenesulfonylthiourea derivatives substituted with phthalazones, synthesized from this compound, demonstrated modest antihyperglycemic activity in a glucose-fed hyperglycemic normal rat model, suggesting potential use in diabetes management (Yaseen et al., 2014).

properties

IUPAC Name

2-(1-oxophthalazin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-13-9(15)6-14-10(16)8-4-2-1-3-7(8)5-12-14/h1-5H,6,11H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJLGFPKFHSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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